Cas no 330677-00-4 (N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bis(2-methoxyethyl)sulfamoylbenzamide)

330677-00-4 structure
Nom du produit:N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bis(2-methoxyethyl)sulfamoylbenzamide
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bis(2-methoxyethyl)sulfamoylbenzamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bis(2-methoxyethyl)sulfamoylbenzamide
- N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide
- Benzamide, N-(5-benzoyl-4-phenyl-2-thiazolyl)-4-[[bis(2-methoxyethyl)amino]sulfonyl]-
- SR-01000421082-1
- HMS2535F16
- SR-01000421082
- MLS000697245
- CHEMBL1371273
- AKOS024574576
- SMR000237633
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
- 330677-00-4
- F0147-0208
-
- Piscine à noyau: 1S/C29H29N3O6S2/c1-37-19-17-32(18-20-38-2)40(35,36)24-15-13-23(14-16-24)28(34)31-29-30-25(21-9-5-3-6-10-21)27(39-29)26(33)22-11-7-4-8-12-22/h3-16H,17-20H2,1-2H3,(H,30,31,34)
- La clé Inchi: SDJMAZISYMTRMM-UHFFFAOYSA-N
- Sourire: C(NC1=NC(C2=CC=CC=C2)=C(C(=O)C2=CC=CC=C2)S1)(=O)C1=CC=C(S(N(CCOC)CCOC)(=O)=O)C=C1
Propriétés calculées
- Qualité précise: 579.14977800g/mol
- Masse isotopique unique: 579.14977800g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 40
- Nombre de liaisons rotatives: 13
- Complexité: 901
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 152Ų
- Le xlogp3: 4.3
Propriétés expérimentales
- Dense: 1.321±0.06 g/cm3(Predicted)
- Le PKA: 6.11±0.50(Predicted)
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bis(2-methoxyethyl)sulfamoylbenzamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0147-0208-10μmol |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
330677-00-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0147-0208-75mg |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
330677-00-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0147-0208-1mg |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
330677-00-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0147-0208-30mg |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
330677-00-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0147-0208-3mg |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
330677-00-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0147-0208-15mg |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
330677-00-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0147-0208-4mg |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
330677-00-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0147-0208-25mg |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
330677-00-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0147-0208-2mg |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
330677-00-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0147-0208-2μmol |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
330677-00-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bis(2-methoxyethyl)sulfamoylbenzamide Littérature connexe
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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